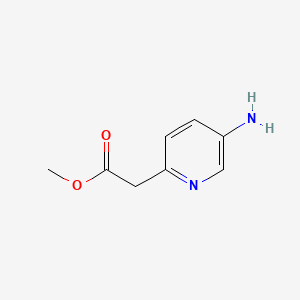

Methyl 2-(5-aminopyridin-2-yl)acetate

Overview

Description

Methyl 2-(5-aminopyridin-2-yl)acetate is a pyridine derivative featuring a methyl ester group at the 2-position of the pyridine ring and an amino (-NH₂) substituent at the 5-position. The amino group enhances nucleophilicity, enabling further derivatization, while the ester moiety offers reactivity for hydrolysis or transesterification reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(5-aminopyridin-2-yl)acetate can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with methyl 2-bromoacetate in the presence of a base, followed by the reduction of the resulting ester to yield the desired product. The reaction conditions typically involve the use of a solvent such as dimethylformamide and a base like potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-aminopyridin-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Methyl 2-(5-aminopyridin-2-yl)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-(5-aminopyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and produce therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Ester Chain Variations

- Ethyl 2-(5-aminopyridin-2-yl)acetate (CAS 174890-58-5): Structural Difference: Ethyl ester instead of methyl. Impact: Increased lipophilicity due to the longer alkyl chain, which may affect solubility in polar solvents. Purity reported at 96% . Synthesis: Likely synthesized via similar esterification or substitution routes as its methyl counterpart .

* Assumed based on analogous compounds (e.g., ).

Substituent Position Variations

- Ethyl 2-(6-aminopyridin-2-yl)acetate (CAS 71469-82-4): Structural Difference: Amino group at the 6-position instead of the 5-position. Impact: Altered electronic effects on the pyridine ring. The 6-amino isomer may exhibit different hydrogen-bonding capabilities and acidity, influencing its reactivity in coupling reactions .

- Ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate (CAS 1393566-89-6):

Functional Group Variations

- Methyl 2-cyano-2-(5-cyano-2-pyridinyl)acetate (CAS 1242268-04-7): Structural Difference: Cyano (-CN) groups at both the pyridine and acetate positions. Impact: Strong electron-withdrawing effects from cyano groups may reduce ester hydrolysis rates and increase thermal stability. Potential use in materials science .

- 2-(5-Aminopyridin-2-yl)acetic Acid (CAS 415912-76-4): Structural Difference: Carboxylic acid instead of methyl ester. Impact: Higher polarity and acidity (pKa ~4–5), making it suitable for salt formation or coordination chemistry.

Heterocyclic System Variations

- Methyl 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetate (CAS 7588-36-5):

- Structural Difference : Indole core instead of pyridine.

- Impact : Indole’s aromatic system and nitrogen positioning confer distinct electronic properties, making this compound relevant in NSAID research. Molecular weight (233.26) and storage requirements (+5°C) differ significantly from pyridine-based esters .

Biological Activity

Methyl 2-(5-aminopyridin-2-yl)acetate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features an amino group on a pyridine ring, which enhances its reactivity and biological interactions. The ester group can hydrolyze to release active metabolites, facilitating its interaction with various biological targets such as enzymes and receptors.

The compound's biological activity is primarily attributed to:

- Hydrogen Bonding : The amino group can form hydrogen bonds with target molecules, influencing biological pathways.

- Metabolite Release : The ester moiety can undergo hydrolysis, releasing active metabolites that may exhibit distinct biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various pathogens, showing efficacy in inhibiting bacterial growth. Compounds with similar structures have demonstrated low cytotoxicity toward eukaryotic cells while maintaining strong bactericidal activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity

Several studies have reported the anticancer potential of this compound. For instance:

- Cytotoxicity Assays : In vitro evaluations revealed that derivatives of 5-amino-pyridine compounds exhibit varying degrees of cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). One derivative showed an IC50 value of 27.1 μM against MDA-MB-231 cells, indicating promising anticancer activity .

- Mechanistic Insights : The activity may involve inhibition of specific kinases related to cancer proliferation, although further studies are required to elucidate the precise pathways involved .

Table 1: Summary of Biological Activities

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound suggests it may undergo significant metabolic transformations. Studies indicate that its metabolites can exhibit varying biological activities, which complicates the assessment of its therapeutic potential. Understanding these metabolic pathways is crucial for optimizing its efficacy and safety in clinical applications .

Future Directions

Ongoing research is focused on:

- Structure-Activity Relationship (SAR) : Identifying modifications that enhance biological activity while reducing toxicity.

- In Vivo Studies : Evaluating the therapeutic potential in animal models to better understand pharmacodynamics and safety profiles.

- Combination Therapies : Exploring synergistic effects with other therapeutic agents to enhance efficacy against resistant strains or advanced cancers.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Methyl 2-(5-aminopyridin-2-yl)acetate, and how can reaction efficiency be optimized?

- Methodological Answer : Aromatic nucleophilic substitution followed by hydroxydeboronation is a validated route for synthesizing pyridinyl acetate derivatives. For example, methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate analogs have been synthesized using this approach, achieving >75% yield under reflux conditions in ethanol . Optimization involves adjusting boronic acid equivalents (1.2–1.5 eq.) and reaction time (12–24 hours) to minimize byproducts.

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm regiochemistry (e.g., NH at C5 vs. C6) via coupling patterns (e.g., doublets at δ 6.8–7.2 ppm for pyridinyl protons) .

- HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile (70:30) to assess purity (>95%) and detect hydrolytic degradation products .

- X-ray crystallography : SHELXL refinement resolves structural ambiguities, such as hydrogen bonding between the NH group and ester carbonyl .

Q. How can computational modeling (e.g., DFT) predict reactivity or stability of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO-LUMO gap ~5.1 eV) to predict electrophilic/nucleophilic sites. Solvent effects (e.g., ethanol) are modeled using the Polarizable Continuum Model (PCM) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported LogP values for this compound?

- Methodological Answer : LogP variations (e.g., 0.92–1.06) arise from measurement techniques:

- Shake-flask method : Partitioning between octanol/water (pH 7.4) may underestimate due to ionization (pKa ~4.2 for the NH group) .

- HPLC-derived LogP : Use a calibrated C18 column with isocratic elution (retention time vs. reference standards) for improved accuracy .

Q. What strategies address regioselectivity challenges during functionalization of the pyridinyl ring?

- Methodological Answer :

- Directing groups : Introduce a Boc-protected amine to direct electrophilic substitution to C3/C4 positions .

- Metal catalysis : Pd-catalyzed C-H activation with ligands (e.g., 2,2'-bipyridine) enables selective coupling at C5 .

Q. How does the compound’s stability under acidic/basic conditions impact experimental design?

- Methodological Answer : Hydrolysis of the ester group occurs at pH <3 (t ~2 hours) or pH >10 (t ~30 minutes). Stabilize by:

- Buffered solutions : Use phosphate buffer (pH 6–8) for kinetic studies .

- Low-temperature storage : Store at -20°C in anhydrous DMSO to prevent degradation .

Q. What experimental approaches reconcile contradictory bioactivity data in SAR studies?

- Methodological Answer :

- Dose-response curves : Test concentrations from 1 nM–100 μM to identify non-linear effects (e.g., hormesis) .

- Structural analogs : Compare with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate to isolate electronic effects (Cl vs. NH) on target binding .

Q. How can hygroscopicity of this compound be managed in formulation studies?

- Methodological Answer :

- Dynamic Vapor Sorption (DVS) : Measure moisture uptake (>5% at 80% RH) to design lyophilized formulations .

- Excipients : Use microcrystalline cellulose (MCC) to adsorb moisture and prevent hydrolysis .

Q. Data Analysis & Interpretation

Q. What statistical methods validate crystallographic data quality for this compound?

- Methodological Answer : SHELXL refinement metrics:

- R-factor : Aim for <0.05 via iterative least-squares refinement.

- Residual density maps : Ensure peaks <0.3 eÅ to confirm absence of disorder .

Q. How to design a robust SAR study linking structural features to antimicrobial activity?

- Methodological Answer :

- Molecular docking : AutoDock Vina predicts binding to bacterial dihydrofolate reductase (docking score ≤-8.5 kcal/mol) .

- MIC assays : Test against Gram-negative (e.g., E. coli ATCC 25922) and Gram-positive (e.g., S. aureus ATCC 29213) strains with ciprofloxacin as a control .

Q. Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| LogP (pH 7.4) | 0.93 | HPLC | |

| pKa (NH) | 4.2 | Potentiometric titration | |

| Melting Point | 98–102°C | DSC | |

| HOMO-LUMO Gap | 5.1 eV | DFT/B3LYP/6-31G(d) |

Properties

IUPAC Name |

methyl 2-(5-aminopyridin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)4-7-3-2-6(9)5-10-7/h2-3,5H,4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOLLHQOYJTNQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.